

Didecyl adipate physicochemical properties for drug formulation

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Compound of Interest

Compound Name: *Didecyl adipate*

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Didecyl Adipate: A Physicochemical Guide for Drug Formulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Didecyl adipate (CAS No. 105-97-5), the diester of decyl alcohol and adipic acid, is a lipophilic compound with significant potential in pharmaceutical formulations.^[1] Its properties as an emollient, solvent, and plasticizer make it a candidate for use in topical, transdermal, and oral lipid-based drug delivery systems. This guide provides a comprehensive overview of the core physicochemical properties of **didecyl adipate** relevant to drug formulation, including detailed experimental protocols and comparative data from related adipate esters.

Core Physicochemical Properties

The utility of **didecyl adipate** in a drug formulation is dictated by its physical and chemical characteristics. While some experimental data for **didecyl adipate** is available, many reported values are predicted. For a comprehensive understanding, data for the structurally similar diisodecyl adipate and dioctyl adipate are included for comparison.

Identification and General Properties

Property	Didecyl Adipate	Diisodecyl Adipate	Dioctyl Adipate
Synonyms	Hexanedioic acid, didecyl ester; Di-n-decyl adipate	Hexanedioic acid, diisodecyl ester	Hexanedioic acid, bis(2-ethylhexyl) ester
CAS Number	105-97-5[2]	27178-16-1[3]	103-23-1
Molecular Formula	C ₂₆ H ₅₀ O ₄ [2]	C ₂₆ H ₅₀ O ₄ [3]	C ₂₂ H ₄₂ O ₄
Molecular Weight	426.67 g/mol [2]	426.67 g/mol	370.57 g/mol
Appearance	Colorless viscous liquid[4]	Colorless liquid	Light-colored oily liquid

Thermal and Physical Properties

Property	Didecyl Adipate	Diisodecyl Adipate	Dioctyl Adipate
Melting Point	27.4 °C (Predicted)[5]	< -54 °C[6]	-67.8 °C[7]
Boiling Point	442.0 ± 13.0 °C (Predicted)[5]	≈ 385 °C[6]	417 °C
Flash Point	198.4 °C (Predicted) [5]	221 °C[6]	196 °C
Density	0.918 ± 0.06 g/cm ³ (Predicted)[5]	0.919 – 0.924 g/cm ³ @ 20°C[6]	0.9268 g/cm ³ @ 20°C
Refractive Index	1.454 (Predicted)[5]	1.450 - 1.453 @ 25°C[6]	1.444 - 1.450
Vapor Pressure	5.21 x 10 ⁻⁸ mmHg @ 25°C[5]	1.53 x 10 ⁻⁵ mmHg[6]	-

Viscosity and Solubility

Property	Didecyl Adipate	Diisodecyl Adipate	Dioctyl Adipate
Dynamic Viscosity (η)	0.0001878 Pa·s @ 597.06 K (Calculated) [8]	23 – 27 cP (mPa·s) @ 20°C [6]	-
Water Solubility	$\log_{10}WS = -8.43$ (mol/L) (Calculated) [8]	> 0.1 g/L [6]	0.78 mg/L @ 22°C [7]
Octanol/Water Partition Coefficient (logP)	7.915 (Calculated) [8]	-	7.771 (est) [7]
General Solubility	Soluble in most organic solvents and hydrocarbons; insoluble or slightly soluble in glycerol. [4]	-	Soluble in alcohol. [7]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate characterization of excipients like **didecyl adipate**. The following sections describe methodologies for determining key physicochemical parameters, based on established techniques for long-chain esters.

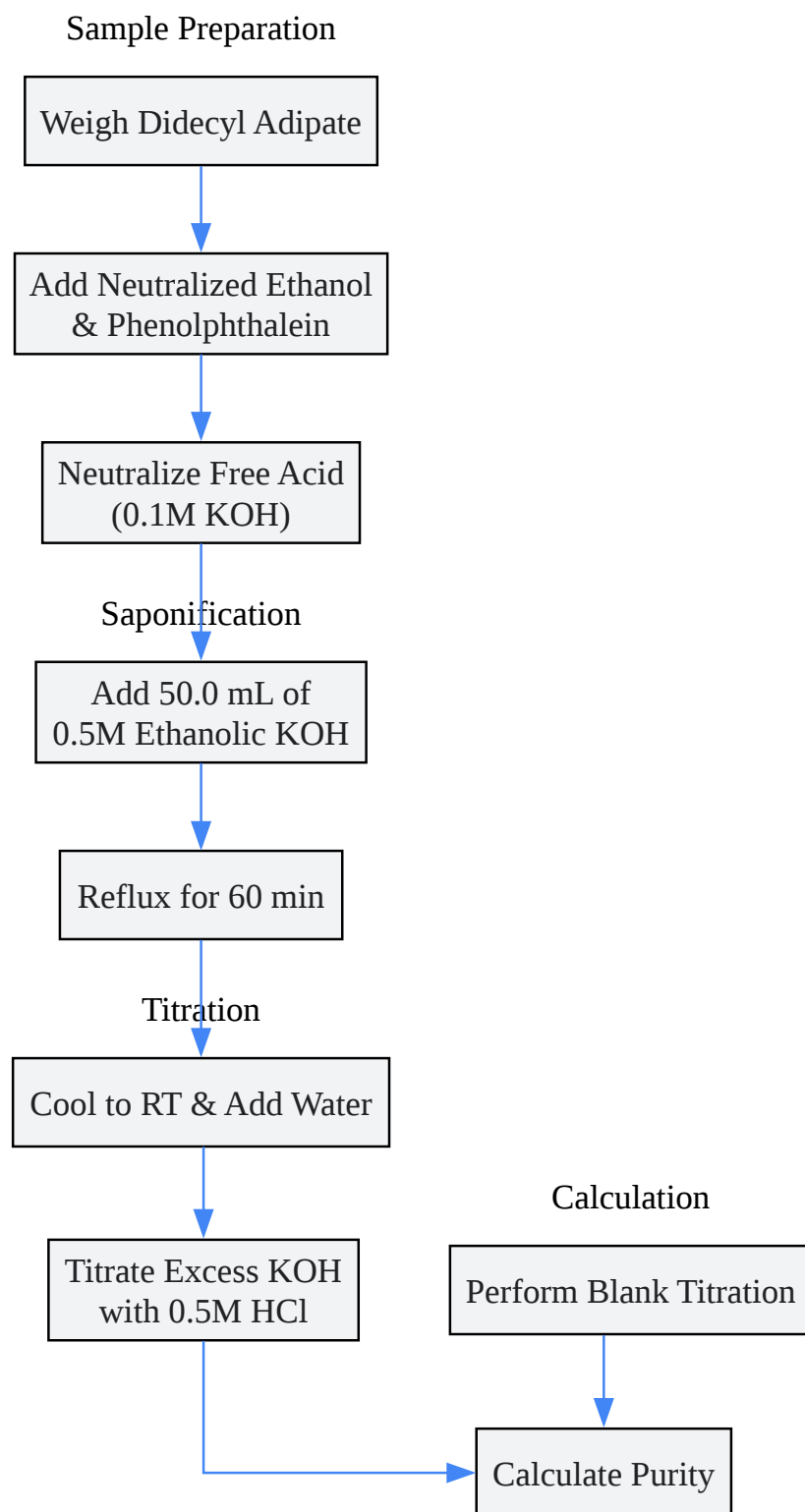
Purity Determination by Saponification Titration

This method determines the purity of the ester by quantifying the amount of alkali required to hydrolyze it.

Protocol:

- **Sample Preparation:** Accurately weigh approximately 2 grams of **didecyl adipate** into a 250 mL flask.
- **Neutralization:** Add 50 mL of neutralized ethanol and a few drops of phenolphthalein indicator. Neutralize any free acid with 0.1 M ethanolic potassium hydroxide (KOH) until a faint pink color persists.

- Saponification: Accurately add 50.0 mL of 0.5 M ethanolic KOH solution to the flask. Attach a reflux condenser and heat the mixture at boiling for 60 minutes to ensure complete saponification.
- Titration: Allow the mixture to cool to room temperature and add 20 mL of deionized water. Titrate the excess (unreacted) KOH with a standardized 0.5 M hydrochloric acid (HCl) solution until the pink color disappears.
- Blank Determination: Perform a blank titration using the same procedure but without the **didecyl adipate** sample.
- Calculation: The purity is calculated based on the difference in the volume of HCl used for the blank and the sample, which is proportional to the amount of KOH consumed during saponification.^[9]



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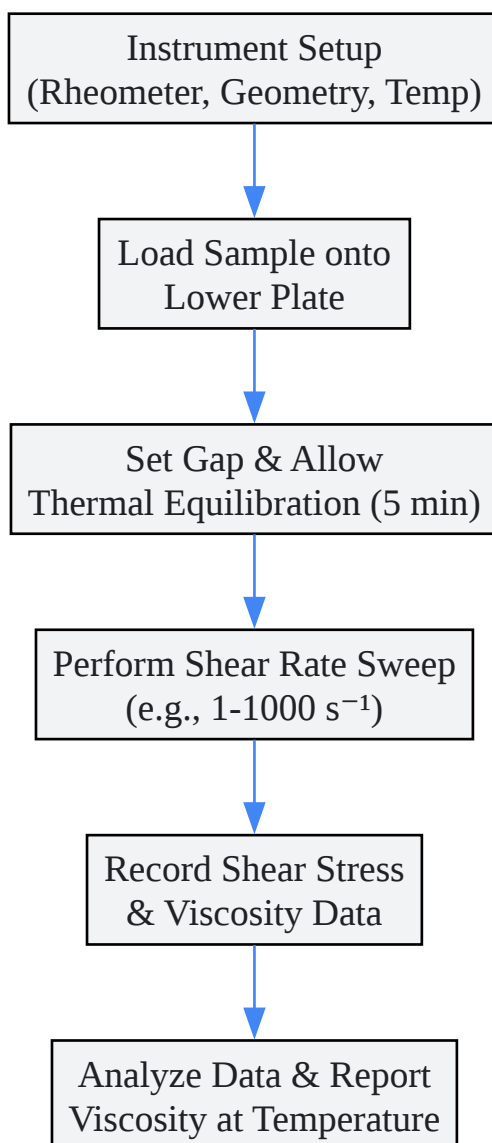
Workflow for Purity Determination by Saponification.

Viscosity Measurement using a Rotational Rheometer

The viscosity of **didecyl adipate**, a key parameter for injectability and sensory feel of topical formulations, can be determined using a rotational rheometer.

Protocol:

- **Instrument Setup:** Use a rotational rheometer equipped with a cone-and-plate or parallel-plate geometry. Ensure the instrument is calibrated and the temperature control unit (e.g., a Peltier plate) is set to the desired temperature (e.g., 25°C or 37°C).
- **Sample Loading:** Place an appropriate amount of **didecyl adipate** (typically 0.5-2.0 mL) onto the lower plate of the rheometer.
- **Equilibration:** Lower the upper geometry to the correct gap setting and allow the sample to thermally equilibrate for at least 5 minutes.
- **Measurement:** Perform a shear rate sweep, for example, from 1 to 1000 s⁻¹. Record the shear stress and calculate the dynamic viscosity as a function of the shear rate. For a Newtonian fluid, the viscosity will be constant across the shear rate range.[\[10\]](#)
- **Data Analysis:** Report the viscosity in Pascal-seconds (Pa·s) or centipoise (cP) at the specified temperature.



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Experimental Workflow for Viscosity Measurement.

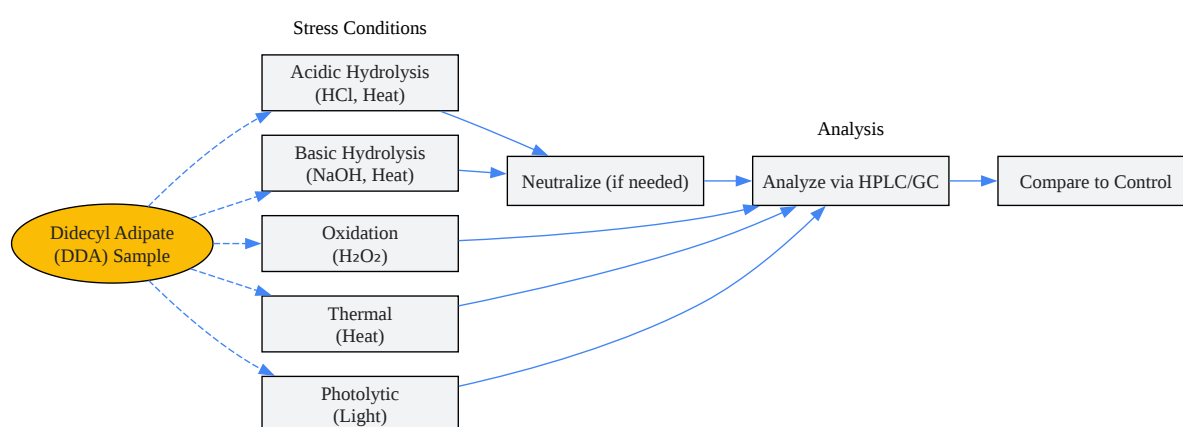
Stability Assessment: Forced Degradation Studies

To assess the intrinsic stability of **didecyl adipate**, forced degradation studies are performed under stress conditions to identify potential degradation pathways. As an ester, hydrolysis and oxidation are the primary concerns.

Protocol:

- Stress Conditions: Expose samples of **didecyl adipate** to the following conditions:

- Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
- Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.
- Thermal Degradation: 80°C for 48 hours.
- Photostability: Expose to light according to ICH Q1B guidelines.
- Sample Analysis: After exposure, neutralize the acid and base-stressed samples. Analyze all samples, along with a control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).^[11]
- Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main **didecyl adipate** peak indicates degradation. This helps in identifying potential degradation products and understanding the stability profile of the molecule.



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Logical Relationship in a Forced Degradation Study.

Formulation Considerations

Drug-Excipient Compatibility

The compatibility of **didecyl adipate** with the active pharmaceutical ingredient (API) and other excipients is critical for a stable formulation. Potential incompatibilities can alter the drug's efficacy and safety.

- **Screening:** Initial screening is often performed using thermal analysis techniques like Differential Scanning Calorimetry (DSC). Mixtures of **didecyl adipate** and the API (typically in a 1:1 ratio) are analyzed. The appearance of new thermal events, or shifts in the melting points of the individual components, can indicate an interaction.^[12]
- **Isothermal Stress Testing:** For a more definitive assessment, binary mixtures of the drug and **didecyl adipate** are stored under accelerated stability conditions (e.g., 40°C/75% RH). Samples are analyzed at set time points for the appearance of degradation products using a suitable chromatographic method.^[13]

Role in Formulations

- **Solvent/Co-solvent:** Due to its lipophilic nature (high logP), **didecyl adipate** can act as a solvent for poorly water-soluble drugs in lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).
- **Emollient:** In topical and transdermal formulations, it functions as an emollient, improving the feel and spreadability of the product on the skin.
- **Plasticizer:** **Didecyl adipate** can be used as a plasticizer in film-forming systems and polymer-based drug delivery matrices, enhancing flexibility.^[4]

Conclusion

Didecyl adipate presents a range of physicochemical properties that make it a versatile excipient for pharmaceutical formulations. Its high lipophilicity, low volatility, and good thermal properties are advantageous for the development of various drug delivery systems. While

comprehensive experimental data for **didecyl adipate** is not always publicly available, established analytical protocols and data from analogous adipate esters provide a strong foundation for its characterization and successful implementation in drug product development. Rigorous testing of its compatibility with specific APIs and other formulation components remains a critical step to ensure the final product's stability, safety, and efficacy.

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